SBC-115076 - 489415-96-5

SBC-115076

Catalog Number: EVT-282252
CAS Number: 489415-96-5
Molecular Formula: C31H33N3O5
Molecular Weight: 527.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SBC-115076 is a synthetic small molecule studied for its potential in treating diseases related to lipid metabolism and atherosclerosis. [, , , , , ] It acts as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). [, , , , , ] PCSK9 is a secreted protein that regulates cholesterol levels by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of cells. [, , , , , ] By inhibiting PCSK9, SBC-115076 increases the availability of LDLRs, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. [, , , , , ]

Mechanism of Action

SBC-115076 functions as a PCSK9 inhibitor. [, , , , , ] PCSK9 typically binds to LDLR on the cell surface, targeting the receptor for degradation within lysosomes. [, , , , , ] This reduces the number of LDLRs available to remove LDL-C from circulation. SBC-115076 prevents this PCSK9-mediated LDLR degradation by competitively binding to PCSK9. [, , , , , ] This allows for increased LDLR levels on the cell surface, enhancing LDL-C uptake and leading to a reduction of circulating LDL-C levels. [, , , , , ]

Applications
  • Hyperlipidemia: SBC-115076 has shown efficacy in reducing serum triglyceride (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels in rat models of hyperlipidemia. [, ]
  • Atherosclerosis: Studies in ApoE−/− mice demonstrate that SBC-115076 administration can reduce atherosclerotic lesion size and lipid accumulation within the aorta. [, ] It may also promote the transformation of atherosclerotic plaques into a more stable phenotype, potentially lowering the risk of plaque rupture and subsequent cardiovascular events. []
  • Homocysteine-Accelerated Lipid Accumulation: Research suggests that SBC-115076 can alleviate homocysteine-induced lipid accumulation in macrophages. [] This effect is linked to the upregulation of ATP-binding cassette transporters A1 and G1 (ABCA1 and ABCG1), which are involved in cholesterol efflux. []
  • Pseudorabies Virus Infection: Interestingly, one study indicates that SBC-115076 can enhance Pseudorabies virus (PRV) proliferation in mice. [] This is attributed to increased LDLR expression, which PRV appears to exploit for viral entry. []
  • Cancer Therapy Side Effects: Preliminary research suggests SBC-115076 might mitigate chemotherapy-induced hyperlipidemia, a common side effect of cancer treatment. [] This was observed in conjunction with the mTOR inhibitor Rapamycin, indicating a potential synergistic effect between the two drugs. []

Atorvastatin

Compound Description: Atorvastatin is a statin medication widely used to lower blood cholesterol levels and reduce the risk of cardiovascular diseases. It acts by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Atorvastatin demonstrates efficacy in attenuating hypertriglyceridemia, insulin resistance, and improving muscle mitochondrial function in obesity models. [, ]

Relevance: Atorvastatin shares a similar therapeutic goal with SBC-115076, aiming to improve lipid profiles and mitigate atherosclerosis. While both effectively reduce insulin resistance and enhance some aspects of muscle mitochondrial function, atorvastatin shows a higher risk of detrimental effects on skeletal muscle compared to SBC-115076 and estrogen. [, ] Additionally, atorvastatin's mechanism of action differs from SBC-115076, targeting HMG-CoA reductase instead of PCSK9. [, ]

17β-estradiol (Estrogen)

Compound Description: 17β-estradiol, commonly referred to as estrogen, is a primary female sex hormone with a significant role in reproductive health and various physiological processes. In the context of cardiovascular health, estrogen demonstrates beneficial effects on lipid metabolism and body weight regulation. Studies reveal its efficacy in reducing weight gain, attenuating insulin resistance, and improving muscle mitochondrial function in a rat model of obesity with menopause. [, ]

Rapamycin

Compound Description: Rapamycin, also known as Sirolimus, is a macrolide compound with immunosuppressive properties. It functions by inhibiting the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. While effective in suppressing tumor growth, Rapamycin can induce hyperlipidemia as a side effect. []

Relevance: The research highlights the potential of combining SBC-115076 with Rapamycin to address the hyperlipidemia side effect associated with the latter. By incorporating both compounds into a nanomedicine platform, the study demonstrates synergistic anti-tumor activity while mitigating Rapamycin-induced hyperlipidemia. [] This synergistic effect arises from the distinct mechanisms of action of both compounds, where SBC-115076 counteracts Rapamycin-induced hyperlipidemia by increasing LDLR production. []

Properties

CAS Number

489415-96-5

Product Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

Molecular Formula

C31H33N3O5

Molecular Weight

527.62

InChI

InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+

InChI Key

UNINQWCCZAGYSH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

SBC-115076; SBC 115076; SBC115076.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.